N-[1-(4-Methyl-1,3-thiazol-2-yl)cyclopentyl]prop-2-enamide
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Description
Synthesis Analysis
The synthesis of CP-544326 involves a multi-step process that starts with the reaction of cyclopropylamine with 4-methyl-2-bromothiazole to form N-cyclopropyl-(4-methyl-1,3-thiazol-2-yl)methylamine.Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the 1H-NMR spectrum shows peaks at 7.32–7.52 (m, 7H, ArH), 6.84 (s, 1H, CH of thiazole), and 7.64 (s, 1H, –CONH) among others . The 13C-NMR spectrum shows peaks at 128.4, 131.1, 121.6, 127.2, 129.3, 131.2, 119.2, 129.5, 113.4, 146.0, 105.4, 143.3 (12C of aromatic nucleus), 163.2, 104.4, 149.5 (3C of thiazole), 164.7 (1C of amide) among others .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its molecular structure. For instance, the IR spectrum shows peaks at 3117 (C–H str., phenyl nucleus), 1587 (C=C skeletal str., phenyl), and 1671 (C=O str., CONH) among others .Mechanism of Action
CP-544326 acts as a selective antagonist of the α7 nicotinic acetylcholine receptor. This receptor is a ligand-gated ion channel that is activated by the neurotransmitter acetylcholine. When acetylcholine binds to the receptor, it opens up and allows the influx of cations such as sodium and calcium into the cell.
Properties
IUPAC Name |
N-[1-(4-methyl-1,3-thiazol-2-yl)cyclopentyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2OS/c1-3-10(15)14-12(6-4-5-7-12)11-13-9(2)8-16-11/h3,8H,1,4-7H2,2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABRVTWBHZJTRAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C2(CCCC2)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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